

Application Notes: Spectrophotometric Determination of Nitrite Using the Griess Assay

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Compound of Interest

Compound Name: *Nitrite*

Cat. No.: *B1336982*

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Introduction

The accurate quantification of nitrite (NO_2^-) is crucial in various fields, including biomedical research, environmental monitoring, and food quality control. Nitrite is a stable end-product of nitric oxide (NO) metabolism, and its concentration in biological samples can serve as an indicator of NO production, which plays a vital role in numerous physiological and pathological processes. While various methods exist for nitrite determination, the Griess assay remains one of the most common, sensitive, and cost-effective spectrophotometric methods.

This document provides a detailed protocol for the measurement of nitrite using the Griess reaction. It also includes a comparative overview of other spectrophotometric methods and addresses the query regarding a "2-aminobenzaldehyde phenylhydrazine" protocol.

Principle of the Griess Assay

The Griess assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine (typically sulfanilamide) to form a diazonium salt. This intermediate then couples with a coupling reagent (typically N-(1-naphthyl)ethylenediamine, NED) to form a stable, colored azo compound. The intensity of the resulting pink to magenta color is directly proportional to the nitrite concentration and is measured spectrophotometrically at a wavelength of approximately 540 nm.

Regarding 2-Aminobenzaldehyde Phenylhydrazone

Initial inquiries for a nitrite measurement protocol using 2-aminobenzaldehyde phenylhydrazone did not yield a standard, validated analytical method. While phenylhydrazine synthesis involves a reaction with sodium nitrite to form a diazonium salt, and 2-aminobenzaldehyde can be synthesized from 2-nitrobenzaldehyde, their combined use as "2-aminobenzaldehyde phenylhydrazone" for quantitative nitrite analysis is not a commonly documented or recognized procedure. The Griess assay remains the gold-standard spectrophotometric method for this purpose.

Comparative Data of Spectrophotometric Nitrite Assays

The following table summarizes key performance characteristics of the Griess assay and other reported spectrophotometric methods for nitrite determination, allowing for an easy comparison of their analytical parameters.

Method Reagents	Linearity Range (µg/mL)	Molar Absorptivity (L·mol ⁻¹ ·cm ⁻¹)	Detection Limit (µg/mL)	Wavelength (nm)
Griess Reagent (Sulfanilamide/N ED)	0.054 - 0.816	4.61 x 10 ⁴	0.0121	546
p-Nitroaniline / Frusemide	0.02 - 0.6	Not Reported	Not Reported	680
Sulfanilic acid / Methyl anthranilate	0.2 - 8.0	1.03 x 10 ⁴	0.93	493
Benzidine / Resorcinol	Up to 2.8	2.1524 x 10 ⁴	0.0049	463.5
p- Aminophenylmer captoacetic acid / NED	0.02 - 0.80	4.65 x 10 ⁴	Not Reported	Not Reported
o-Nitroaniline / 1- aminonaphthalen e-2-sulphonic acid	0.08 - 0.68	5.46 x 10 ⁴	Not Reported	545

Note: The values presented are based on published literature and may vary depending on specific experimental conditions.

Experimental Protocol: Griess Assay for Nitrite Measurement

This protocol is designed for the colorimetric determination of nitrite in a 96-well plate format, suitable for high-throughput analysis.

Materials and Reagents:

- Griess Reagent:
 - Component A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
 - Component B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
 - Note: Store both solutions at 4°C, protected from light. The Griess reagent is prepared by mixing equal volumes of Component A and Component B immediately before use.
- Nitrite Standard Stock Solution (1 mM): Dissolve 69.0 mg of sodium nitrite (NaNO_2) in 1 L of deionized water. Store at 4°C.
- Sample: Biological fluids (e.g., plasma, serum, urine, cell culture supernatant). Note: Samples may require deproteinization to avoid interference.
- 96-well flat-bottom microplate
- Microplate reader capable of measuring absorbance at 540 nm
- Pipettes and tips
- Deionized water

Procedure:

- Preparation of Nitrite Standards:
 - Prepare a series of nitrite standards by serially diluting the 1 mM stock solution with deionized water. A typical concentration range for the standard curve is 1 μM to 100 μM .
 - For example, to prepare a 100 μM standard, add 10 μL of the 1 mM stock solution to 90 μL of deionized water.
- Sample Preparation:
 - If necessary, deproteinize samples. A common method is to use a 10 kDa molecular weight cut-off spin filter. Centrifuge the sample according to the filter manufacturer's

instructions and collect the filtrate.

- Dilute samples as needed to ensure the nitrite concentration falls within the linear range of the standard curve.
- Assay Protocol:
 - Add 50 μ L of each nitrite standard or sample to individual wells of the 96-well microplate.
 - Add 50 μ L of the freshly prepared Griess reagent (equal parts of Component A and Component B) to each well.
 - Incubate the plate at room temperature for 10-15 minutes, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (a well containing only deionized water and Griess reagent) from all standard and sample absorbance readings.
 - Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
 - Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
 - Remember to account for any dilution factors used during sample preparation.

Experimental Workflow Diagram



Signaling Pathway of the Griess Reaction



Tech Support

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